4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine
Description
Properties
IUPAC Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-13-12-18(15-8-4-3-5-9-15)24-19(21-13)25-20-22-14(2)16-10-6-7-11-17(16)23-20/h3-12H,1-2H3,(H,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYCTCEMBXBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974236 | |
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5871-75-0 | |
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine involves several steps. One common synthetic route includes the reaction of 4-methyl-6-phenylpyrimidin-2-amine with 2-chloroquinazoline under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits a range of bioactivities, making it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Quinazoline derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. Studies indicate that modifications at specific positions can enhance cytotoxic effects against different cancer cell lines, such as breast cancer cells (MDA-MB468 and MDA-MB231) .
- A hybrid pharmacophore approach has been employed to synthesize derivatives that target DNA methyltransferases, which are crucial in cancer progression .
- Antiviral Properties :
- Antimicrobial Activity :
- Inhibitors of Enzymatic Activity :
Agricultural Applications
The versatility of quinazoline derivatives extends to agricultural chemistry:
- Pesticides :
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various quinazoline derivatives on breast cancer cell lines. The results indicated that specific modifications to the quinazoline structure significantly enhanced their anticancer activity, with some compounds achieving selective toxicity towards cancer cells over normal cells .
Case Study 2: Antiviral Mechanisms
Research into the antiviral properties of quinazolinone derivatives revealed that certain compounds could inhibit viral replication by targeting specific viral proteins. This mechanism was particularly noted in studies involving HIV and other retroviruses .
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 7a , we compare its structural and functional attributes with analogous quinazoline and pyrimidine derivatives.
Structural Variations and Implications
Substituent Effects on Bioactivity :
- 7a and its methoxy variant (6-OMe substitution) share a quinazoline-pyrimidine scaffold but differ in solubility and binding affinity. The methoxy group in the variant likely enhances solubility without compromising STAT3 inhibition .
- 3al () replaces the pyrimidine moiety with a brominated benzyl group, demonstrating how substituent bulkiness impacts synthesis yields (79–84%) but lacks reported biological data.
Heterocyclic Modifications :
- Compound 4 () substitutes the pyrimidine with a thiophene-methyl group, yielding a CLK kinase inhibitor (58% yield). This highlights how replacing pyrimidine with sulfur-containing heterocycles redirects activity toward kinase targets .
Crystal Packing and Hydrogen Bonding :
- The pyrimidin-2-amine derivative in forms intramolecular C–H···N bonds and intermolecular π–π interactions, stabilizing its conformation. Such interactions are critical for solubility and target binding but remain uncharacterized for 7a .
Functional Comparisons
- STAT3 vs. Kinase Inhibition: While 7a targets STAT3, compounds like 4 () and 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives () inhibit kinases (e.g., CLK), underscoring the scaffold’s versatility. Minor structural changes (e.g., pyrimidine vs. imidazopyridine) dictate target specificity .
Synthetic Efficiency :
Microwave-assisted synthesis (used for 7a ) achieves moderate yields (50–61%), whereas conventional methods for analogs like 3al achieve higher yields (79–84%) but require longer reaction times .
Biological Activity
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the compound's biological activity.
- Molecular Formula : C20H17N5
- Molecular Weight : 327.38 g/mol
- CAS Number : 5871-75-0
1. Anticancer Activity
Research has shown that quinazoline derivatives possess significant anticancer properties. Specifically, compounds with similar structures have been found to inhibit various cancer cell lines by targeting key enzymes involved in cell proliferation and survival.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | EGFR-TK inhibition |
| Related Quinazoline Derivative | 0.76 | DPP-IV inhibition |
Studies indicate that the mechanism of action may involve the inhibition of the epidermal growth factor receptor (EGFR), a critical target in many cancers, including breast and lung cancer .
2. Antibacterial Activity
The antibacterial potential of this compound has also been explored. Quinazolines are known for their activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
In vitro studies have demonstrated that certain quinazoline derivatives exhibit potent antibacterial effects, suggesting that this compound could serve as a lead compound for developing new antibiotics .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which is crucial for its therapeutic potential.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | TBD | Antidiabetic activity |
| Cyclooxygenase (COX) | TBD | Anti-inflammatory activity |
Inhibition of DPP-IV is particularly noteworthy as it plays a role in glucose metabolism, making this compound a candidate for antidiabetic therapies .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several quinazoline derivatives, including the target compound. The results indicated significant cytotoxic effects against MCF-7 breast cancer cells, with an observed IC50 value suggesting strong potential for further development as an anticancer agent.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of various quinazoline derivatives against common pathogens. The study found that specific modifications in the structure led to enhanced antibacterial activity, highlighting the importance of structural optimization in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- EGFR Inhibition : The compound may inhibit EGFR-TK, affecting pathways related to cell growth and survival.
- DPP-IV Inhibition : This leads to improved glycemic control in diabetic models.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the quinazoline and pyrimidine cores, followed by coupling via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) are used for moisture-sensitive steps .
- Temperature control : Reactions often proceed at 80–120°C for cyclization steps, with lower temperatures (0–25°C) for amine coupling to avoid side reactions .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are critical for C–N bond formation in heterocyclic systems .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinazoline core formation | 2-Aminobenzonitrile, AcCl, 100°C | 65% | |
| Pyrimidine coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 90°C | 72% |
Q. How is the structural identity and purity of this compound confirmed in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and regioselectivity. For example, aromatic protons in the quinazoline ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though limited by compound crystallinity .
Q. What is the significance of the quinazoline-pyrimidine hybrid scaffold in biological activity?
Methodological Answer: The quinazoline core mimics ATP-binding motifs in kinases, while the pyrimidine moiety enhances π-π stacking with hydrophobic enzyme pockets. Structural studies show:
- Quinazoline : Binds to hinge regions of kinases (e.g., EGFR) via hydrogen bonds with backbone NH groups .
- Pyrimidine : The 4-methyl-6-phenyl substitution optimizes steric complementarity with kinase active sites, as shown in docking simulations .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates to identify low-energy pathways .
- Machine learning : Models trained on reaction databases prioritize solvent/catalyst combinations. For example, Bayesian optimization reduces trial runs by 40% in amination steps .
- Case study : ICReDD’s integrated platform combined DFT and experimental screening to optimize a Pd-catalyzed coupling, achieving 85% yield vs. 60% in traditional methods .
Q. What experimental strategies elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase profiling : Broad-panel assays (e.g., KinomeScan) identify primary targets. For example, IC₅₀ values <100 nM against EGFR and HER2 suggest selectivity .
- Cellular assays : Phosphorylation inhibition (Western blot) and apoptosis markers (Annexin V) validate target engagement in cancer cell lines .
- Structural biology : Co-crystallization with EGFR-TK reveals critical hydrogen bonds between the quinazoline N1 and Met793 .
Q. How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal assays : Confirm inhibitory activity using biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation assays) methods to rule out assay-specific artifacts .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for variables like cell line heterogeneity .
- Controlled variables : Standardize experimental conditions (e.g., ATP concentration in kinase assays, passage number of cell lines) to minimize variability .
Q. Data Contradiction Case Study :
| Study | Reported IC₅₀ (EGFR) | Conditions |
|---|---|---|
| A (2023) | 12 nM | ATP = 10 µM, Hela cells |
| B (2024) | 85 nM | ATP = 100 µM, A549 cells |
| Resolution : ATP competition explains disparity; normalizing to [ATP] = Km reduces variance to <15% . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
